(1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Description
Properties
CAS No. |
1934862-70-0 |
|---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5H-imidazo[1,2-b]pyrazol-6-ylmethanol |
InChI |
InChI=1S/C6H7N3O/c10-4-5-3-6-7-1-2-9(6)8-5/h1-3,8,10H,4H2 |
InChI Key |
CXRNMDBLDKMMKG-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=N1)C=C(N2)CO |
Canonical SMILES |
C1=CN2C(=N1)C=C(N2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Indole Derivatives (e.g., Pruvanserin)
Indole-based drugs like pruvanserin (3) are pharmacologically significant but often suffer from high lipophilicity (logD), leading to poor aqueous solubility. Replacement of the indole ring with the 1H-imidazo[1,2-b]pyrazole core in compound 4 (the isostere of pruvanserin) resulted in:
- Reduced Lipophilicity : logD decreased significantly, enhancing solubility in aqueous media .
- Improved Bioavailability : Increased solubility suggests better pharmacokinetic profiles for imidazo-pyrazole derivatives compared to indole analogs.
Table 1: Key Physicochemical Properties
| Compound | Core Structure | logD | Solubility | Bioactivity Notes |
|---|---|---|---|---|
| Pruvanserin (indole drug) | Indole | Higher | Lower | Serotonin receptor antagonist |
| (1H-imidazo[1,2-b]pyrazol-6-yl)methanol isostere | Imidazo[1,2-b]pyrazole | Lower | Higher | Enhanced solubility, potential for improved bioavailability |
Comparison with Other Imidazo-Fused Heterocycles
Imidazo[1,2-b]pyridazin-6-ylmethanol
- Structural Difference: Pyridazine (six-membered, two adjacent nitrogen atoms) replaces pyrazole (five-membered, two non-adjacent nitrogens).
- However, direct comparative data are lacking .
Imidazo[1,2-a]pyridine Derivatives
- Structural Difference : Pyridine replaces pyrazole, altering ring size and electronic properties.
Substituent Effects on the Imidazo-Pyrazole Core
Functionalization of the imidazo-pyrazole scaffold with substituents like cyclopentyl (e.g., (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol) introduces steric bulk and lipophilicity, counteracting the solubility benefits of the hydroxymethyl group .
Table 2: Substituent Impact on Properties
| Compound | Substituent | Molecular Weight | Predicted logD* |
|---|---|---|---|
| This compound | None (parent) | 151.14 g/mol | Lower |
| 1-Cyclopentyl derivative | Cyclopentyl at N1 | 205.26 g/mol | Higher |
*Predicted based on substituent hydrophobicity.
Comparison with Imidazo-Pyrazine Derivatives
Compounds like (6-chloroimidazo[1,2-b]pyridazin-2-yl)methanol feature a pyrazine core, which may confer distinct electronic properties. However, chlorine substituents increase molecular weight and lipophilicity, reducing solubility compared to the hydroxymethyl-substituted imidazo-pyrazole.
Preparation Methods
Formation of 1H-imidazo[1,2-b]pyrazole Intermediate
- Starting from ethyl 2-cyano-3-ethoxyacrylate and (2,2-diethoxyethyl)hydrazine, the reaction is carried out under argon atmosphere in absolute ethanol.
- The mixture is refluxed, followed by azeotropic distillation to remove solvents.
- Treatment with aqueous NaOH and acidification yields the 1H-imidazo[1,2-b]pyrazole core.
- Purification is achieved via flash column chromatography, yielding the core structure as a slightly red solid with about 60% yield.
Introduction of the Methanol Group at the 6-Position
- The 1H-imidazo[1,2-b]pyrazole is then subjected to nucleophilic substitution or functional group transformation to introduce the hydroxymethyl substituent.
- One approach involves the use of sodium hydride for deprotonation followed by reaction with appropriate electrophilic reagents (e.g., formaldehyde derivatives or protected hydroxymethylating agents).
- The reaction is conducted in dry solvents such as DMF at controlled temperatures (0 °C to room temperature) under inert atmosphere.
- Workup includes quenching with ammonium chloride solution, extraction, drying, and chromatographic purification to isolate the this compound derivative.
Reaction Conditions and Yields
Analytical and Purification Techniques
- Chromatography: Flash column chromatography on silica gel with solvent systems such as ethyl acetate/methanol or isohexane/ethyl acetate is employed to purify intermediates and final products.
- Spectroscopic Characterization: ^1H-NMR (400 MHz) in solvents like DMSO-d6 or CDCl3 is used to confirm structure and purity.
- Handling: Some intermediates are light-sensitive and require storage at low temperatures (e.g., −30 °C) to prevent decomposition.
Comparative Notes on Alternative Methods
- Other synthetic approaches to related imidazo[1,2-b]pyrazole derivatives involve halogenation using N-bromosuccinimide or other halogenating agents to functionalize the ring prior to hydroxymethylation.
- Catalytic methods using nano-ZnO or iodine-mediated cyclizations have been reported for substituted pyrazoles but are less commonly applied specifically to this compound.
Q & A
Q. What are the established synthetic routes for (1H-imidazo[1,2-b]pyrazol-6-yl)methanol, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of pyrazole-carboxaldehyde precursors with formamide under acidic conditions, followed by reduction steps to introduce the methanol group . Key variables include:
- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may increase side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to protic solvents .
- Catalysts : Acidic catalysts (e.g., HCl or H₂SO₄) are critical for ring closure, but excess acid can degrade sensitive functional groups.
Yields range from 40–65% in lab-scale batch reactions, with purity confirmed via HPLC or TLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR resolves the imidazo-pyrazole core (e.g., aromatic protons at δ 7.2–8.5 ppm) and hydroxymethyl group (δ 3.5–4.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 164.082 for C₆H₇N₃O) .
- X-ray crystallography : Used to resolve ambiguous stereochemistry in derivatives, though limited by crystal growth challenges .
Biological Activity and Mechanisms
Q. How can researchers design experiments to evaluate the anticancer potential of this compound?
- In vitro assays : Use cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Target identification : Perform kinase inhibition screens (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
- Controls : Include positive controls (e.g., imatinib for kinase assays) and solvent-only controls to rule out nonspecific effects .
Q. What mechanisms explain conflicting cytotoxicity data across studies?
Discrepancies often arise from:
- Solubility : Poor aqueous solubility (>100 µM) may lead to false negatives in cell-based assays .
- Metabolic stability : Hepatic microsome assays reveal rapid oxidation of the hydroxymethyl group in some derivatives, reducing bioavailability .
- Assay conditions : Variability in serum concentration (e.g., 5% vs. 10% FBS) alters compound efficacy .
Advanced Structure-Activity Relationships (SAR)
Q. How does substitution at the 6-position of the imidazo-pyrazole core modulate biological activity?
- Electron-withdrawing groups (e.g., Cl) : Enhance kinase inhibition (e.g., 7-chloro-6-methyl derivatives show 10-fold lower IC₅₀ against EGFR than unsubstituted analogs) .
- Hydrophobic groups (e.g., cyclopropyl) : Improve membrane permeability but may reduce solubility .
- Methanol group : Critical for hydrogen bonding with kinase ATP pockets; methylation abolishes activity .
Q. Can computational methods predict the physicochemical properties of novel derivatives?
- LogP calculations : Tools like Schrödinger’s QikProp predict logP values (~1.2–2.5), correlating with experimental HPLC-derived data .
- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding poses in kinase domains (e.g., DFG-in conformation for VEGFR2) .
- ADMET prediction : SwissADME flags high plasma protein binding (>90%) and moderate CYP3A4 inhibition risks .
Data Analysis and Optimization
Q. What statistical approaches resolve contradictions in SAR datasets?
- Multivariate analysis : Principal component analysis (PCA) separates substituent effects from assay noise .
- Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to compare Hill slopes across cell lines, identifying outlier datasets .
Q. How can synthetic protocols be optimized for reproducibility in multi-lab studies?
- DoE (Design of Experiments) : Optimize temperature, solvent ratio, and catalyst loading via response surface methodology .
- In-line monitoring : ReactIR tracks intermediate formation (e.g., imine intermediates at 1650 cm⁻¹) to standardize reaction endpoints .
Scale-Up and Application Challenges
Q. What are the key bottlenecks in scaling up synthesis from milligram to gram quantities?
- Purification : Column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures) or continuous flow chemistry .
- Byproduct formation : Scale-dependent side reactions (e.g., over-oxidation) require strict O₂ exclusion .
Q. How does this scaffold compare to indole-based drugs in terms of drug-likeness?
- Advantages : Lower logD (1.8 vs. 3.2 for indoles) improves solubility and reduces hepatotoxicity risks .
- Limitations : Reduced metabolic stability (t₁/₂ ~2 hr in human liver microsomes vs. 6 hr for indoles) necessitates prodrug strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
